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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical signaling node in oncology. As a key downstream

effector of receptor tyrosine kinase (RTK) signaling, SHP2 is a central regulator of the RAS-

mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in

various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive

conformation has provided a promising therapeutic strategy. This guide presents a comparative

analysis of SHP389 (also known as TNO155) and other prominent allosteric SHP2 inhibitors,

with a focus on their preclinical performance backed by experimental data.

Mechanism of Action: Allosteric Inhibition of SHP2
Allosteric SHP2 inhibitors, including SHP389, SHP099, and RMC-4630, share a common

mechanism of action. They bind to a tunnel-like pocket at the interface of the N-terminal SH2,

C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding

stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and

subsequent dephosphorylation of downstream substrates.[1] By locking SHP2 in this inactive

state, these inhibitors effectively block signaling through the RAS-MAPK pathway.[1]
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The following tables summarize the quantitative data on the biochemical and cellular potency,

pharmacokinetic properties, and in vivo efficacy of SHP389 (TNO155), RMC-4630, and

SHP099.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

Inhibitor
Biochemical
IC50 (nM)

Cellular pERK
IC50 (nM)

Cell Line Reference(s)

SHP389

(TNO155)
11 8 KYSE520 [2]

RMC-4630
0.583 (RMC-

4550)
31 (RMC-4550) PC9 [3]

SHP099 71
Not directly

compared
- [4]

Table 2: Preclinical Pharmacokinetics of Allosteric SHP2 Inhibitors
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Inhibitor Species
Clearance
(mL/min/kg)

Half-life (h)
Oral
Bioavailabil
ity (%)

Reference(s
)

SHP389

(TNO155)
Mouse 24 2 78

Rat 15 8 100

Dog 4 9 >100

RMC-4630

Not explicitly

detailed in

preclinical

models in the

provided

results.

Clinical data

shows rapid

absorption.

Not explicitly

detailed in

preclinical

models in the

provided

results.

Not explicitly

detailed in

preclinical

models in the

provided

results.

Orally

bioavailable.
[5]

SHP099

Not explicitly

detailed in

the provided

results. Orally

bioavailable.

Not explicitly

detailed in

the provided

results.

Not explicitly

detailed in

the provided

results.

Orally

bioavailable.

[6]

[6]

Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors (Monotherapy)
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Inhibitor
Xenograft
Model

Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Reference(s)

SHP389

(TNO155)

Limited

monotherapy

data available in

provided results;

primarily studied

in combination.

- - [7][8]

RMC-4630
KRAS G12C

NSCLC

200 mg D1D2

weekly (clinical)

Disease Control

Rate (DCR) of

80% (12/15

patients)

[5]

SHP099
HNSCC (BHY,

HSC-4)
75 mg/kg/day

Near total tumor

control
[9]

CT-26 Colon

Cancer

(immunocompete

nt)

Not specified

Significant

decrease in

tumor volume

and weight

[10]

CT-26 Colon

Cancer

(immunodeficient

)

Not specified

No significant

decrease in

tumor volume

and weight

[10]

Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, the following diagrams

illustrate the SHP2 signaling pathway and a typical experimental workflow.
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SHP2 in the RAS-MAPK Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15574588?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation

In Vivo Evaluation

Biochemical Assay
(SHP2 enzyme, substrate, inhibitor)

Cell Culture
(Cancer cell lines)

Inhibitor Treatment
(Dose-response)

Western Blot
(pERK, total ERK)

Cell Proliferation Assay
(e.g., MTT, CellTiter-Glo)

Xenograft Model Establishment
(e.g., subcutaneous injection)

Lead Candidate Selection

Inhibitor Dosing
(Oral gavage)

Tumor Volume Measurement

Pharmacodynamic Analysis
(Tumor pERK levels)

Click to download full resolution via product page

Experimental Workflow for SHP2 Inhibitor Evaluation
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Experimental Protocols
SHP2 Biochemical Assay
Objective: To determine the in vitro enzymatic inhibitory activity of compounds against purified

SHP2 protein.

Protocol:

Reagents and Materials: Purified full-length human SHP2 enzyme, a dually phosphorylated

peptide substrate (e.g., derived from IRS-1) to activate SHP2, a fluorescent phosphatase

substrate (e.g., DiFMUP), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM

EDTA, 0.05% Brij-35, 1 mM DTT), and test compounds.[3]

Procedure: a. The SHP2 enzyme is pre-incubated with the activating peptide. b. Test

compounds at various concentrations are added to the activated enzyme and incubated. c.

The reaction is initiated by adding the fluorescent substrate DiFMUP. d. The fluorescence

generated by the dephosphorylation of DiFMUP is measured over time using a fluorescence

plate reader. e. IC50 values are calculated by plotting the percent inhibition against the

logarithm of the inhibitor concentration.

Cellular Phospho-ERK (p-ERK) Western Blot Assay
Objective: To assess the ability of SHP2 inhibitors to block the MAPK signaling pathway in

cancer cells by measuring the phosphorylation of ERK.

Protocol:

Cell Culture and Treatment: a. Seed cancer cells (e.g., KYSE520, PC9) in 6-well plates and

allow them to adhere. b. Treat the cells with a range of concentrations of the SHP2 inhibitor

or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA

buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein

concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an

SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in
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TBST for 1 hour. c. Incubate the membrane with a primary antibody against phosphorylated

ERK (p-ERK, e.g., Thr202/Tyr204) overnight at 4°C. d. Wash the membrane and incubate

with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Analysis: a. Quantify the band intensities using densitometry software. b. Strip the

membrane and re-probe with an antibody against total ERK as a loading control to normalize

the p-ERK signal.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a preclinical animal model.

Protocol:

Model Establishment: a. Subcutaneously implant human cancer cells (e.g., KYSE520,

H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice). b. Allow

tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: a. Randomize mice into treatment and control groups. b. Administer the SHP2

inhibitor orally at a specified dose and schedule (e.g., once or twice daily). The control group

receives the vehicle.

Efficacy Evaluation: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per

week). b. At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., pharmacodynamic markers like p-ERK).

Data Analysis: a. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. b.

Plot mean tumor volume over time for each group.

Conclusion
SHP389 (TNO155) and other allosteric SHP2 inhibitors have demonstrated potent preclinical

activity, effectively inhibiting the RAS-MAPK signaling pathway and demonstrating anti-tumor

effects in various cancer models. While direct head-to-head comparisons in identical preclinical

models are not always available, the compiled data provide a valuable resource for

researchers in the field. The choice of a specific inhibitor for further investigation will depend on
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a comprehensive evaluation of its potency, pharmacokinetic profile, and efficacy in relevant

cancer models. As monotherapy efficacy appears limited for some allosteric SHP2 inhibitors,

ongoing and future studies will likely focus on rational combination therapies to enhance their

anti-cancer activity.[7][8]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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